1,3-dimethylquinoxalin-2(1H)-one
Overview
Description
1,3-Dimethylquinoxalin-2(1H)-one is a chemical compound that has been the subject of recent research due to its potential applications in the medicinal, pharmaceutical, and agriculture industry . It has been particularly noted for its robustness and versatility .
Synthesis Analysis
The synthesis of 1,3-dimethylquinoxalin-2(1H)-one has been achieved through various sustainable protocols. These include the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones . A notable method involves a visible-light-promoted direct C3 alkylation using readily accessible unactivated alkyl iodides as alkylation reagents .Molecular Structure Analysis
The molecular structure of 1,3-dimethylquinoxalin-2(1H)-one is complex and allows for a variety of functionalizations. This includes C–C, C–O/C–S, and C–N/C–P bond formation using metal-free, visible light, and electrochemically catalyzed strategies .Chemical Reactions Analysis
1,3-Dimethylquinoxalin-2(1H)-one has been involved in a variety of chemical reactions. These include transition metal-free C-3 functionalization and visible-light-promoted direct C3 alkylation . These reactions have been used to create a broad range of valuable 3-alkylated quinoxalin-2(1H)-ones .Scientific Research Applications
Chemical Interactions and Structural Analysis
1,3-Dimethylquinoxalin-2(1H)-one and related compounds have been studied for their chemical interactions and structural properties. For instance, 2,3-Dimethylquinoxaline forms a hydrogen-bonded complex with dimethylglyoxime, showing significant changes in solid-state chemical shifts, particularly in 15N shifts (Radhakrishnan et al., 2007). Additionally, the structures of novel copper(I) halide polymers with 2,3-dimethylquinoxaline have been determined, revealing insights into the reactivity of copper(II) bromide with organoamines (Willett, Jeitler, & Twamley, 2001).
Antifungal Activity
The antifungal activity of 2,3-Dimethylquinoxaline has been explored in vitro against a range of pathogenic fungi and in vivo against oral candidiasis in a mouse model, demonstrating its potential as an antifungal agent (Alfadil et al., 2021).
Antibacterial Properties
Some derivatives of 3-hydrazinoquinoxalin-2(1H)-one, related to 1,3-dimethylquinoxalin-2(1H)-one, have shown significant antibacterial activity. Specifically, certain derivatives have exhibited comparative effects with streptomycin and notable minimum inhibitory concentration (MIC) values (Ajani et al., 2009).
Synthetic Methods and Chemical Reactions
Innovative synthetic methods for quinoxalin-2(1H)-ones have been developed, including direct C-H arylation and decarboxylative alkylation processes. These methods offer efficient pathways for the synthesis of various quinoxalin-2(1H)-one derivatives under mild conditions, showcasing the versatility and potential for further chemical exploration (Yin & Zhang, 2017); (Xie et al., 2019).
Photochemical and Electronic Properties
The photochemical and electronic properties of quinoxaline derivatives have been studied, particularly in the context of charge-transfer photosensitizers. These studies have explored the synthesis of donor-acceptor compounds based on 3-methylquinoxaline-2(1H)one, highlighting their potential applications in photophysical processes and electronic devices (Caicedo et al., 2017).
Future Directions
The future of 1,3-dimethylquinoxalin-2(1H)-one looks promising, with its potential applications in the medicinal, pharmaceutical, and agriculture industry . The development of sustainable protocols for its synthesis, including transition metal-free C-3 functionalization and visible-light-promoted direct C3 alkylation , suggests that it will continue to be a subject of research in the future.
properties
IUPAC Name |
1,3-dimethylquinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-10(13)12(2)9-6-4-3-5-8(9)11-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGDSEWMSMJHMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325898 | |
Record name | 1,3-dimethylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethylquinoxalin-2(1H)-one | |
CAS RN |
3149-25-5 | |
Record name | 3149-25-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-dimethylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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